(1R,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL
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Overview
Description
(1R,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group and a difluoromethoxyphenyl group, makes it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(difluoromethoxy)benzaldehyde and ®-epichlorohydrin.
Reaction Conditions: The key steps include nucleophilic substitution, reduction, and amination reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve high yields and enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include oximes, nitro compounds, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological targets, while the difluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- (1R,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL
- (1R,2R)-1-Amino-1-[4-(methoxy)phenyl]propan-2-OL
- (1R,2R)-1-Amino-1-[4-(fluoromethoxy)phenyl]propan-2-OL
Uniqueness
The presence of the difluoromethoxy group in (1R,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL imparts unique properties such as increased stability, lipophilicity, and potential for specific interactions with biological targets. These characteristics make it distinct from other similar compounds and valuable for various applications.
Properties
Molecular Formula |
C10H13F2NO2 |
---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-[4-(difluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H13F2NO2/c1-6(14)9(13)7-2-4-8(5-3-7)15-10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9+/m1/s1 |
InChI Key |
QPCOYUQWFPPPCI-MUWHJKNJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=C(C=C1)OC(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC(F)F)N)O |
Origin of Product |
United States |
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